E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline
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Overview
Description
Preparation Methods
The synthesis of E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-7-fluoroquinoline with nitroethylene under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Scientific Research Applications
E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
E-2-Chloro-7-fluoro-3-(2-nitro)vinylquinoline can be compared with other similar compounds, such as:
E-2-Chloro-7,8-dimethyl-3-(2-nitro)vinylquinoline: This compound has additional methyl groups, which may affect its chemical properties and biological activities.
This compound: This is the same compound but may have different isomers or purity levels.
Properties
Molecular Formula |
C11H6ClFN2O2 |
---|---|
Molecular Weight |
252.63 g/mol |
IUPAC Name |
2-chloro-7-fluoro-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-8(3-4-15(16)17)5-7-1-2-9(13)6-10(7)14-11/h1-6H/b4-3+ |
InChI Key |
ONDQXDRYUYDXIA-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)F |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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